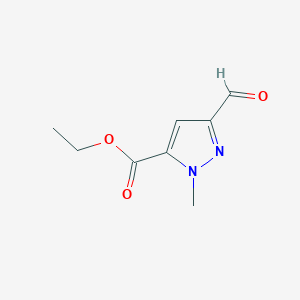
Ethyl 3-formyl-1-methyl-1H-pyrazole-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-formyl-1-methyl-1H-pyrazole-5-carboxylate is an organic compound with the molecular formula C8H10N2O3 . It is a white to cream or pale yellow solid, sometimes appearing as crystals, powder, or crystalline powder .
Synthesis Analysis
The synthesis of Ethyl 3-formyl-1-methyl-1H-pyrazole-5-carboxylate is complex and usually requires a series of organic synthesis reactions . A specific synthesis method is not provided in the search results, but it is mentioned that this compound is often used as an organic synthesis intermediate .Molecular Structure Analysis
The molecular structure of Ethyl 3-formyl-1-methyl-1H-pyrazole-5-carboxylate is represented by the SMILES notationCCN1N=C(C)C=C1C([O-])=O . The InChI Key for this compound is VFMGOJUUTAPPDA-UHFFFAOYSA-M . Physical And Chemical Properties Analysis
Ethyl 3-formyl-1-methyl-1H-pyrazole-5-carboxylate appears as a white to cream or pale yellow solid, sometimes appearing as crystals, powder, or crystalline powder . The assay (Aqueous acid-base Titration) is between 96.0% to 104.0% . The melting point is between 136.0-145.0°C .Aplicaciones Científicas De Investigación
Synthesis of Pyrazole Derivatives
Pyrazole derivatives are a class of compounds with a wide range of applications in various fields. Ethyl 3-formyl-1-methyl-1H-pyrazole-5-carboxylate serves as a versatile intermediate in the synthesis of these derivatives, which are known for their biological and photophysical properties . The ability to introduce different substituents at the pyrazole ring allows for the creation of compounds with specific desired activities.
Biological Activities
The pyrazole nucleus is present in many pharmacologically active compounds. Ethyl 3-formyl-1-methyl-1H-pyrazole-5-carboxylate can be used to synthesize derivatives that exhibit a range of biological activities, including antibacterial, antifungal, anticancer, antidepressant, anti-inflammatory, anti-tuberculosis, antioxidant, and antiviral properties .
Inhibitors of Protein Glycation
Compounds derived from Ethyl 3-formyl-1-methyl-1H-pyrazole-5-carboxylate have been described as inhibitors of protein glycation. This is particularly important in the management of chronic diseases such as diabetes, where the inhibition of protein glycation can prevent complications .
Anticancer Research
Specific pyrazole derivatives synthesized from Ethyl 3-formyl-1-methyl-1H-pyrazole-5-carboxylate have shown potential in anticancer research. These compounds can be designed to target certain cancer cells, providing a pathway for the development of new anticancer drugs .
Development of Antimicrobial Agents
The antimicrobial action of N-triazole scaffold containing pyrazole-5-carboxylate derivatives has been investigated. These compounds, derived from Ethyl 3-formyl-1-methyl-1H-pyrazole-5-carboxylate, show activity against a variety of fungi and bacteria, including both gram-positive and gram-negative strains .
Photophysical Applications
Ethyl 3-formyl-1-methyl-1H-pyrazole-5-carboxylate is used in the development of compounds with exceptional photophysical properties. These properties are valuable for applications in material science, such as the development of new photovoltaic materials or organic light-emitting diodes (OLEDs) .
Safety and Hazards
Ethyl 3-formyl-1-methyl-1H-pyrazole-5-carboxylate is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include wearing protective gloves/clothing/eye protection/face protection, washing with plenty of soap and water if it comes into contact with skin, and seeking medical advice if skin or eye irritation occurs .
Propiedades
IUPAC Name |
ethyl 5-formyl-2-methylpyrazole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3/c1-3-13-8(12)7-4-6(5-11)9-10(7)2/h4-5H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPICOIXRDHVAPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NN1C)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-formyl-1-methyl-1H-pyrazole-5-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-(2-Adamantyl)ethyl]amine hydrochloride](/img/structure/B2859429.png)
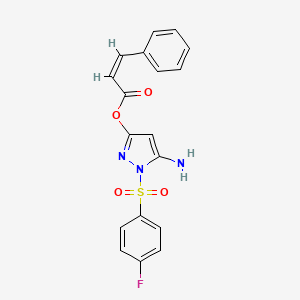
![(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(2-chlorophenyl)methanone](/img/structure/B2859431.png)
![N-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl)-2-ethoxyacetamide](/img/structure/B2859433.png)
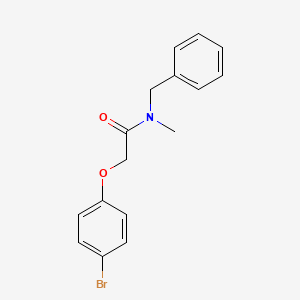
![2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(6-fluorobenzo[d]thiazol-2-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2859439.png)
![1-benzyl-3-(4-fluorophenyl)sulfonyl-2H-imidazo[4,5-b]quinoxaline](/img/structure/B2859440.png)
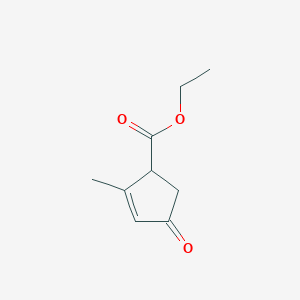
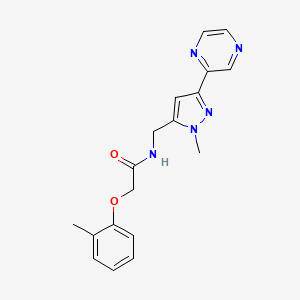
![(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(2-(cyclopropylmethoxy)pyridin-4-yl)methanone](/img/structure/B2859443.png)
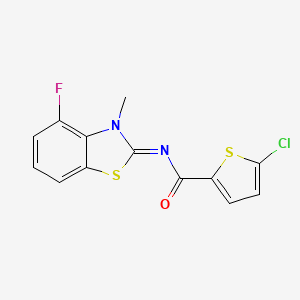

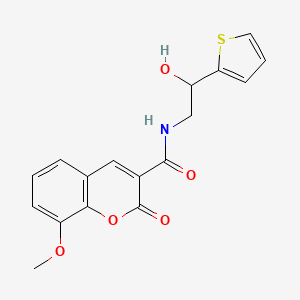
![3-(1-(2-(1H-benzo[d][1,2,3]triazol-1-yl)acetyl)azetidin-3-yl)imidazolidine-2,4-dione](/img/structure/B2859451.png)